Trifluoroacetic acid-d
Overview
Description
Trifluoroacetic acid-d (TFA-d) is a deuterated variant of trifluoroacetic acid, exhibiting unique characteristics due to the presence of deuterium atoms. It is utilized in various chemical syntheses and analyses, offering insights into reaction mechanisms and molecular dynamics.
Synthesis Analysis
Trifluoroacetic acid and its deuterated variants are synthesized through several chemical pathways. One prominent method involves the oxidation of organic iodides using Oxone in trifluoroacetic acid at room temperature, subsequently converting to stable derivatives through treatment with other reagents (Zagulyaeva, Yusubov, & Zhdankin, 2010).
Molecular Structure Analysis
The molecular structure of TFA-d undergoes a unique transformation from an ionic to a molecular crystal structure upon deuteration. For example, the undeuterated phase of trifluoroacetic acid tetrahydrate exhibits an ionic structure, whereas the perdeuterated tetrahydrate displays a molecular structure, indicative of significant changes in physical properties upon deuteration (Mootz & Schilling, 1992).
Chemical Reactions and Properties
TFA-d is a versatile reagent in organic synthesis, facilitating various chemical reactions such as Claisen rearrangement, hydroarylation, and condensation reactions. It has been found to be highly effective in the synthesis of complex organic compounds like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and dihydrocoumarins due to its strong acidic nature and ability to mediate reactions under mild conditions (Pathak, Madapa, & Batra, 2007); (Li, Foresee, & Tunge, 2005).
Physical Properties Analysis
The physical properties of TFA-d, such as melting points and solubility, vary significantly from its non-deuterated counterpart. Deuteration affects the phase behavior and stability of hydrates formed by TFA, as demonstrated by the different melting points and crystal structures of the undeuterated and perdeuterated tetrahydrates (Mootz & Schilling, 1992).
Chemical Properties Analysis
Trifluoroacetic acid-d exhibits a range of chemical properties that make it a valuable catalyst and reagent in organic chemistry. Its efficacy in promoting reactions such as the Biginelli reaction and the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles highlights its role in facilitating bond formation under environmentally benign conditions. The ability of TFA-d to act as a catalyst in aqueous media further emphasizes its versatility and efficiency in chemical synthesis (Mohammadizadeh & Taghavi, 2011).
Scientific Research Applications
Organic Synthesis : TFA is a versatile reagent and solvent in organic synthesis, aiding in various chemical transformations and providing a low-boiling-point reagent for various reactions (López & Salazar, 2013).
Pharmacology : It acts as a selective allosteric modulator at the glycine receptor, potentially impacting secondary effects of volatile anesthetics and the presence of TFA in HPLC-purified peptides (Tipps, Iyer, & Mihic, 2012).
Hydroarylation Reactions : TFA effectively mediates the hydroarylation of alkenes to afford dihydrocoumarins and dihydroquinolones, especially with phenols for intermolecular hydroarylation of cinnamic acids (Li, Foresee, & Tunge, 2005).
Photodissociation Studies : Its photodissociation produces stable products like CHF3, C2F4, C2F6, CO2, CO, CF3CFO, CF2O, and HFPO, with a smaller quantum yield compared to acetic acid (Sengupta et al., 2018).
Environmental Impact : TFA is a small contributor to global TFA levels but its formation from degradation of HCFC and HFCs warrants attention due to its long environmental lifetime and uncertain sources (Solomon et al., 2016).
Crystallography : The perdeuterated tetrahydrate of TFA (CF3COOD.4D2O) shows a unique change from an ionic to a molecular crystal structure on deuteration (Mootz & Schilling, 1992).
Analytical Chemistry : In HILIC-ESI/MS/MS bioanalysis, adding acetic or propionic acid to TFA-containing mobile phases enhances analyte signals, maintaining chromatography integrity (Shou & Naidong, 2005).
Toxicology : Exposure to TFA can cause small chemical burns without clear systemic toxicity, unlike hydrofluoric acid, which can cause electrolyte disturbances and cardiac arrest (Sun & Corbett, 2017).
LC-MS Analysis : 10mM formate buffer pH 3 is a promising alternative to TFA for LC-MS analysis of therapeutic proteins, providing improved mass spectrometric sensitivity compared to TFA (Bobály et al., 2015).
Chemistry of Phenols : TFA promotes bimolecular oxidative amidation of 4-substituted phenols, increasing yields and facilitating isolation/purification procedures without needing fluoroalcohol cosolvents (Liang & Ciufolini, 2008).
Chromatography : It is an effective ion-pair reagent in reversed-phase liquid chromatography to control retention and selectivity in the separation of small ionizable compounds (Cai & Li, 1999).
Proteomics : A microfluidic chip effectively removes TFA from HILIC-MS mobile phases, maintaining separation selectivity and efficiency while increasing signal intensity and peak areas for intact proteins analysis (Wouters et al., 2021).
Safety And Hazards
Future Directions
TFA-d is a known and persistent pollutant in the environment10. The toxicity of TFA-d appears to be low, but further studies of a much wider range of animal and plant types are required10. Future estimates of TFA-d surface concentrations based on HFO removal require updating and the kinetic analysis of TFA-d production warrants further investigation10.
properties
IUPAC Name |
deuterio 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893070 | |
Record name | 2,2,2-trifluoro-Acetic acid-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Trifluoroacetic acid-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13668 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Trifluoroacetic acid-d | |
CAS RN |
599-00-8 | |
Record name | Trifluoroacetic acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid-d, 2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid-d, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,2-trifluoro-Acetic acid-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetic [2H]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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